molecular formula C7H16ClNO B3060714 (R)-2-(Methoxymethyl)piperidine hydrochloride CAS No. 688809-99-6

(R)-2-(Methoxymethyl)piperidine hydrochloride

Cat. No.: B3060714
CAS No.: 688809-99-6
M. Wt: 165.66
InChI Key: RVJIISYICORWPY-OGFXRTJISA-N
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Description

®-2-(Methoxymethyl)piperidine hydrochloride is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Methoxymethyl)piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-2-(Methoxymethyl)piperidine.

    Methoxymethylation: The piperidine ring is functionalized by introducing a methoxymethyl group. This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for ®-2-(Methoxymethyl)piperidine hydrochloride may involve similar steps but are optimized for higher yields and cost-effectiveness. These methods often include:

    Catalytic Hydrogenation: Using catalysts to improve reaction efficiency.

    Continuous Flow Reactors: To enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Methoxymethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve bases like sodium hydride and solvents like dimethylformamide.

Major Products:

    Oxidation: N-oxides of ®-2-(Methoxymethyl)piperidine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

®-2-(Methoxymethyl)piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.

    Organic Synthesis: Serves as a building block for complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Methoxymethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the methoxymethyl group.

    ®-3-Amino piperidine hydrochloride: Another chiral piperidine derivative with different functionalization.

    Piperine: A naturally occurring piperidine alkaloid with distinct biological activities.

Uniqueness: ®-2-(Methoxymethyl)piperidine hydrochloride is unique due to its specific chiral configuration and functional group, which confer distinct chemical reactivity and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

(2R)-2-(methoxymethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJIISYICORWPY-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688809-99-6
Record name Piperidine, 2-(methoxymethyl)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688809-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(Methoxymethyl)piperidine hydrochloride
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